3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride
Overview
Description
3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C14H24ClN3 and its molecular weight is 269.81 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used as intermediates to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are known to be selective and orally active dipeptidylpeptidase 4 inhibitors , which play a crucial role in glucose metabolism and are often targeted for the treatment of diabetes .
Biochemical Pathways
If it acts as a dipeptidylpeptidase 4 inhibitor like its related compounds , it could affect the incretin pathway, which is involved in insulin secretion and glucose homeostasis .
Pharmacokinetics
Similar compounds are known to be orally active , suggesting good absorption and bioavailability. The distribution, metabolism, and excretion of this compound would need to be studied further for a comprehensive understanding.
Result of Action
If it acts similarly to related compounds , it could potentially lead to increased insulin secretion and improved glucose homeostasis .
Biochemical Analysis
Biochemical Properties
3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to increased levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic beta cells, it enhances insulin secretion by activating the cAMP signaling pathway . Additionally, it has been shown to upregulate the expression of genes involved in glucose metabolism, thereby improving cellular glucose uptake and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DPP-4, inhibiting its enzymatic activity. This inhibition prevents the degradation of incretin hormones, leading to prolonged insulin secretion. Furthermore, it can activate certain transcription factors, resulting in changes in gene expression that promote glucose metabolism and insulin sensitivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to the compound can lead to sustained improvements in cellular function, particularly in glucose metabolism and insulin secretion.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively enhances insulin secretion and improves glucose tolerance without significant adverse effects . At higher doses, it can cause toxicity, manifesting as liver and kidney damage. Threshold effects have been observed, where doses above a certain level lead to a sharp increase in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as DPP-4 and other proteases, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that are excreted via the kidneys.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is known to interact with plasma proteins, which facilitate its distribution to various tissues. The compound tends to accumulate in the liver and pancreas, where it exerts its primary effects on glucose metabolism.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . Additionally, it can be directed to specific compartments or organelles through targeting signals or post-translational modifications, enhancing its efficacy in modulating cellular processes.
Properties
IUPAC Name |
3-(2-cyclohexylpyrazol-3-yl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3.ClH/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12;/h8,10,12-13,15H,1-7,9,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNBSKQSHWCDRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)C3CCCNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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